molecular formula C14H14N2O2 B2399618 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2200393-32-2

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2399618
CAS No.: 2200393-32-2
M. Wt: 242.278
InChI Key: CUIODBKNXLKKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It is built around the 3,4-dihydropyrimidin-4-one scaffold, a core structure widely recognized for its diverse therapeutic potential . This privileged structure is known to be present in compounds with a wide spectrum of biological activities, including serving as antagonists for specific adenosine receptor subtypes (such as the A2B receptor) , and exhibiting antiviral, antitumor, antibacterial, and anti-inflammatory properties . The specific incorporation of the 2,3-dihydro-1H-indene (indane) moiety is a feature of research interest, as this structural group has been investigated in the development of novel compounds for targeting diseases such as cancer . The presence of this group may influence the compound's binding affinity and selectivity, making it a valuable tool for probing biological mechanisms. The primary value of this compound for researchers lies in its use as a key intermediate or target molecule in drug discovery efforts. It can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity, in high-throughput screening assays to identify new biological targets, and in mechanistic studies to understand its mode of action within various biochemical pathways. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-6-10-4-2-3-5-11(10)7-12/h2-5,8-9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIODBKNXLKKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 3-methyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene ring can yield indanone derivatives, while reduction of the pyrimidine ring can produce tetrahydropyrimidine compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism is primarily attributed to their ability to inhibit specific kinases involved in cancer cell signaling pathways .

2. Antiviral Properties
The compound has also been evaluated for its antiviral activity. In vitro studies have shown that it can inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle. This positions it as a potential candidate for developing antiviral therapies .

3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition
this compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. The inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for further development in cancer therapy .

2. Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity and interaction of this compound with various biological targets. These studies provide insights into the structural requirements for activity and help guide the design of more potent analogs .

Synthetic Applications

1. Organic Synthesis
The synthesis of this compound involves various synthetic routes that allow for the modification of its structure to enhance biological activity or alter physicochemical properties. Its synthesis typically involves multi-step reactions that include cyclization and functional group transformations .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction .
Study 2 Antiviral PropertiesShowed effective inhibition of viral replication in vitro .
Study 3 Anti-inflammatory EffectsReported modulation of inflammatory cytokine production .
Study 4 Enzyme InhibitionIdentified as a potent inhibitor of dihydroorotate dehydrogenase .

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one include other indene and pyrimidine derivatives, such as:

  • 2,3-dihydro-1H-inden-2-ol
  • 3-methyl-3,4-dihydropyrimidin-4-one
  • Indanone derivatives
  • Tetrahydropyrimidine compounds

Uniqueness

The uniqueness of this compound lies in its combined indene and pyrimidine structure, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable target for further research and development in various scientific fields.

Biological Activity

Chemical Structure and Properties

The molecular formula of 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one is C13H15N2O2C_{13}H_{15}N_{2}O_{2}, with a molecular weight of approximately 233.27 g/mol. The compound features a dihydroindene moiety linked to a pyrimidine ring, which may contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, N-Heterocycles have been reported to inhibit replication of viruses such as Respiratory Syncytial Virus (RSV) and Hepatitis C Virus (HCV) at micromolar concentrations. The EC50 values for some derivatives range from 5 to 28 μM for RSV inhibition, suggesting that modifications in the structure can enhance antiviral activity .

Anticancer Potential

Research has shown that various pyrimidine derivatives possess anticancer properties. For example, certain compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Modulation of Gene Expression : Some derivatives can alter the expression of genes involved in cell cycle regulation and apoptosis.
  • Interaction with Cellular Receptors : The compound may interact with specific cellular receptors, influencing various signaling pathways.

Study 1: Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of various pyrimidine derivatives against RSV. The results indicated that certain structural modifications led to enhanced antiviral activity, with IC50 values significantly lower than those of standard antiviral agents .

Study 2: Anticancer Activity

In another research effort focused on anticancer properties, a series of pyrimidine derivatives were tested against a panel of cancer cell lines. The results showed that compounds with similar structural features exhibited IC50 values ranging from 0.23 to 9.19 μM against different cancer types .

Comparative Biological Activity Table

Compound NameBiological ActivityEC50/IC50 ValuesReference
Compound AAntiviral5–28 μM
Compound BAnticancer0.23–9.19 μM
Compound CAntiviral0.12 mmol/L

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one?

The synthesis of dihydropyrimidinone derivatives typically involves refluxing in organic solvents (e.g., ethanol, toluene) with catalysts like ZnCl₂. For example, similar compounds are synthesized under reflux conditions (110–120°C) in a 1:1 n-heptane-toluene mixture, with reaction progress monitored via TLC . Temperature control is critical to avoid side reactions, and solvent polarity must align with the intermediate’s solubility. Chromatographic purification (e.g., silica gel column chromatography) is recommended for isolating the final product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural elucidation requires a combination of NMR spectroscopy (¹H and ¹³C) for functional group analysis and X-ray crystallography for precise bond-length and stereochemistry determination. For example, X-ray analysis of analogous indenone derivatives confirmed the Z/E configuration of substituents, which is critical for biological activity . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. What purification techniques are effective for removing by-products during synthesis?

Recrystallization using solvent systems like ethanol-water or dichloromethane-hexane is effective for removing polar impurities. For non-polar by-products, flash chromatography with gradients of ethyl acetate/hexane (10–50%) provides high recovery rates . Purity should be confirmed via HPLC (>95% peak area) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the indenyloxy group in this compound?

Density Functional Theory (DFT) calculations can model the electron density and steric effects of the indenyloxy substituent. For example, studies on similar dihydropyrimidinones used B3LYP/6-31G(d) basis sets to predict nucleophilic attack sites and regioselectivity in substitution reactions . Molecular docking simulations may also assess binding affinity to target enzymes (e.g., kinases) .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often arise from tautomerism or dynamic equilibria. Variable-temperature NMR (VT-NMR) can identify tautomeric forms by observing signal splitting at low temperatures. For example, dihydropyrimidinone derivatives exhibit keto-enol tautomerism, which alters ¹H NMR shifts at 25°C vs. −40°C . Cross-validation with X-ray data is essential .

Q. How can the catalytic role of Lewis acids be optimized in the Biginelli-like synthesis of this compound?

Systematic screening of Lewis acids (e.g., ZnCl₂, FeCl₃, Bi(OTf)₃) under varying solvent systems (polar aprotic vs. protic) can identify optimal catalysts. For instance, ZnCl₂ in toluene increases yields of dihydropyrimidinones by stabilizing intermediates via coordination to the carbonyl oxygen . Kinetic studies (e.g., time-resolved FTIR) track intermediate formation rates .

Q. What in vitro assays are suitable for evaluating its potential kinase inhibition activity?

Use kinase inhibition profiling (e.g., ADP-Glo™ assay) against a panel of kinases (e.g., CDK2, EGFR). For structurally related pyrido[1,2-a]pyrimidinones, IC₅₀ values were determined using ATP-competitive binding assays with fluorescence polarization detection . Cellular assays (e.g., MTT for cytotoxicity) should follow to assess selectivity .

Q. How do solvent polarity and pH influence the stability of the dihydropyrimidinone ring?

Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10) reveal degradation pathways. For example, acidic conditions (pH < 3) hydrolyze the dihydropyrimidinone ring, while neutral/basic conditions favor oxidation. HPLC-MS identifies degradation products, guiding formulation strategies .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing synthetic yield?

Design of Experiments (DoE) methods, such as Box-Behnken or central composite design, systematically vary factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 3-factor DoE reduced side products by 30% in analogous syntheses . Response surface models predict yield maxima with minimal experimental runs.

Q. How can environmental fate studies be designed for this compound?

Follow OECD guidelines for biodegradation (Test 301) and soil adsorption (Test 106). Use LC-MS/MS to quantify residues in water-soil systems. Analogous studies on pyrimidinone derivatives showed moderate persistence (DT₅₀ = 15–30 days) and low bioaccumulation potential (log Kow < 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.